2-(3,4-Dimethylbenzoyl)-5-methylpyridine
Overview
Description
The compound “2-(3,4-Dimethylbenzoyl)benzoic acid” is an organic compound that belongs to the class of benzophenones . It has a molecular weight of 254.29 .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dimethylbenzoyl)benzoic acid” is 1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) . This provides a detailed description of the molecule’s structure.Scientific Research Applications
Photochemical Applications : Taylor and Kan (1963) explored the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including derivatives of 2-methylpyridine. Their work demonstrated the formation of 1,4-dimers under ultraviolet irradiation, revealing potential applications in photochemistry and organic synthesis Taylor & Kan, 1963.
Coordination Chemistry : Arevalo, Riera, and Pérez (2017) investigated intramolecular C-C coupling in rhenium tricarbonyl complexes involving N-bonded 2-methylpyridine. This study highlights the importance of 2-methylpyridine derivatives in the development of new coordination compounds with potential applications in catalysis and material science Arevalo, Riera, & Pérez, 2017.
Organometallic Complexes : Ionkin, Marshall, and Wang (2005) synthesized mono-cyclometalated Pt(II) complexes using a 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine ligand. These complexes exhibited unique π−π stacking and Pt−Pt distances, indicating potential applications in the field of organometallic chemistry and material science Ionkin, Marshall, & Wang, 2005.
DNA-binding Studies : Xu et al. (2003) studied the DNA-binding behaviors of polypyridyl ruthenium(II) complexes incorporating 2-(4-methylphenyl)imidazo[4,5-f]1,10-phenanthroline. These findings contribute to understanding the interactions of pyridine derivatives with biological molecules, which could be relevant in biochemistry and pharmacology Xu et al., 2003.
Lanthanide Complexes : Zhu, Ren, and Zhang (2018) reported the formation of rare earth complexes involving 3,4-dimethylbenzoic acid and 5,5′-dimethyl-2,2′-bipyridine, demonstrating the relevance of pyridine derivatives in the synthesis of novel coordination compounds Zhu, Ren, & Zhang, 2018.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This interaction could potentially result in changes at the molecular level, affecting the function of the target receptors.
Biochemical Pathways
Similar compounds have been shown to inhibit soil nitrification, a biochemical process involving the conversion of ammonia to nitrate . This suggests that 2-(3,4-Dimethylbenzoyl)-5-methylpyridine may interact with biochemical pathways related to nitrogen metabolism.
Pharmacokinetics
A related compound, 3,4-dimethylmethcathinone (3,4-dmmc), has been shown to undergo n-demethylation, β-ketoreduction, hydroxylation, and oxidation as the major reactions involved in its biotransformation . These metabolic processes can significantly impact the bioavailability and pharmacokinetics of the compound.
Result of Action
Similar compounds have been shown to reduce n2o emissions and maintain soil nh4+ for a longer time . This suggests that this compound may have a significant impact on nitrogen metabolism at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a related compound, 3,4-DMMC, was found to degrade by 20% after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C) . This suggests that temperature can significantly affect the stability and action of this compound.
properties
IUPAC Name |
(3,4-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-7-14(16-9-10)15(17)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUALDHTMSTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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